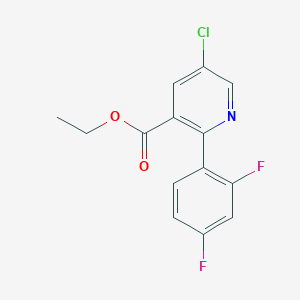
Paramethasone disodium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paramethasone disodium phosphate is a fluorinated glucocorticoid with potent anti-inflammatory and immunosuppressant properties . It is commonly used in the treatment of various conditions requiring corticosteroid therapy, except for adrenal-deficiency states . This compound is known for its ability to bind with cortisol receptors, triggering a variety of cardiovascular, metabolic, immunologic, and homeostatic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of paramethasone disodium phosphate involves the fluorination of a glucocorticoid backbone. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general glucocorticoid synthesis involves multiple steps, including fluorination, hydroxylation, and esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis in pharmaceutical manufacturing facilities. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions
Paramethasone disodium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Fluorine atoms in the compound can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Paramethasone disodium phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of glucocorticoid chemistry and synthesis.
Biology: Employed in research on cell signaling pathways and immune response modulation.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Wirkmechanismus
Paramethasone disodium phosphate exerts its effects by binding to cortisol receptors, leading to the inhibition of leukocyte infiltration at inflammation sites . It interferes with the mediators of the inflammatory response and suppresses humoral immune responses . The compound reduces the release of cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, limiting T cell proliferation and B cell clonal expansion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: Another fluorinated glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A non-fluorinated glucocorticoid with a similar mechanism of action but different potency and side effect profile.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications but lower potency compared to paramethasone disodium phosphate.
Uniqueness
This compound is unique due to its specific fluorination, which enhances its anti-inflammatory and immunosuppressant properties compared to non-fluorinated glucocorticoids . This fluorination also contributes to its higher potency and longer duration of action .
Eigenschaften
CAS-Nummer |
2145-14-4 |
|---|---|
Molekularformel |
C22H28FNa2O8P |
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-11-6-14-13-8-16(23)15-7-12(24)4-5-20(15,2)19(13)17(25)9-21(14,3)22(11,27)18(26)10-31-32(28,29)30;;/h4-5,7,11,13-14,16-17,19,25,27H,6,8-10H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t11-,13+,14+,16+,17+,19-,20+,21+,22+;;/m1../s1 |
InChI-Schlüssel |
MHQJKNHAJIVSPW-ZDKQYMEBSA-L |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)

![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)









